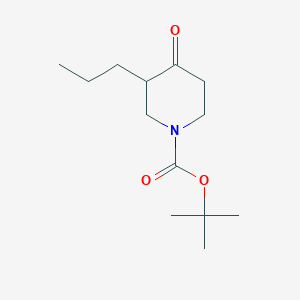

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFIUBSEBGYGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725221 | |

| Record name | tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277298-22-3 | |

| Record name | tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate chemical properties

This guide provides an in-depth technical analysis of Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate , a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for G-protein coupled receptors (GPCRs) and phosphodiesterase inhibitors.[1]

CAS No: 1196151-56-0 | Formula: C₁₃H₂₃NO₃ | MW: 241.33 g/mol [1]

Executive Summary & Chemical Identity

This compound (hereafter referred to as 3-Pr-Boc-Pip ) is a functionalized piperidine scaffold.[1] Unlike the commoditized 1-Boc-4-piperidone, the introduction of the propyl group at the C3 position breaks the symmetry of the piperidine ring, introducing chirality and creating a steric vector that is highly valued in medicinal chemistry for optimizing ligand-receptor binding pockets.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 1-Boc-3-propyl-4-piperidone |

| CAS Number | 1196151-56-0 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| Key Functional Groups | Ketone (C4), Carbamate (N1), Propyl alkyl chain (C3) |

| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |

Synthetic Accessibility & Manufacturing

The synthesis of 3-Pr-Boc-Pip is non-trivial due to the challenge of mono-alkylating the 4-piperidone core without inducing poly-alkylation or self-condensation.[1] The most robust industrial route utilizes the Stork Enamine Synthesis followed by catalytic hydrogenation.[1] This method avoids the harsh conditions of direct enolate alkylation.[1]

Core Synthesis Protocol: The Enamine-Allyl Route

This protocol describes the "Allyl-to-Propyl" strategy, which is preferred over direct propyl alkylation due to the higher reactivity of allyl bromide and the ease of purification.[1]

Phase 1: Enamine Formation & Alkylation[1]

-

Enamine Formation: React 1-Boc-4-piperidone with pyrrolidine in toluene under reflux with a Dean-Stark trap.[1] The removal of water drives the equilibrium to the enamine.

-

Alkylation: The crude enamine is treated with allyl bromide in acetonitrile.[1] The "soft" nucleophilic character of the enamine favors C-alkylation at the C3 position over O-alkylation.[1]

-

Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acetic acid to yield 1-Boc-3-allyl-4-piperidone .[1]

Phase 2: Catalytic Hydrogenation

-

Reduction: The 3-allyl intermediate is dissolved in MeOH/EtOAc.

-

Catalyst: 10% Pd/C (5 mol%) is added.[1]

-

Conditions: The mixture is stirred under H₂ atmosphere (1 atm or slight pressure) for 4-12 hours.

-

Critical Control Point: Monitor reaction by LC-MS to ensure reduction of the alkene without reducing the ketone to the alcohol.

-

Synthesis Workflow Diagram

[1]

Chemical Reactivity & Handling

Researchers must understand the specific reactivity profile of 3-Pr-Boc-Pip to prevent side reactions during scaffold elaboration.[1]

Ketone Reactivity (C4 Position)

The C4 ketone is sterically crowded by the adjacent C3-propyl group.[1]

-

Reductive Amination: Reaction rates with secondary amines will be slower compared to unsubstituted 4-piperidone.[1] Use Sodium Triacetoxyborohydride (STAB) in DCE/Acetic Acid for optimal yields.[1]

-

Wittig Olefination: Requires strong bases (e.g., NaHMDS). The resulting exocyclic alkene often forms as a mixture of E/Z isomers due to the C3 asymmetry.[1]

Alpha-Proton Acidity (C3 vs C5)

The C3 proton is less acidic than the C5 protons due to the electron-donating effect of the propyl chain.[1] However, under thermodynamic enolization conditions (e.g., refluxing alkoxide), the double bond may migrate or the propyl group may epimerize if the stereocenter is set.

-

Racemization Risk: If you have separated the enantiomers, avoid strong bases or high temperatures which can scramble the C3 stereocenter via enolization.

Stability & Storage

-

Oxidation: The propyl chain is stable, but the Boc group is sensitive to strong Lewis acids.

-

Decomposition: Prolonged exposure to moisture can lead to hydrate formation at the ketone, complicating NMR analysis. Store in a desiccator.

Medicinal Chemistry Applications

3-Pr-Boc-Pip serves as a "privileged scaffold" intermediate.[1] The propyl group is often used to fill hydrophobic pockets in receptors (e.g., GPCRs) that unsubstituted piperidines cannot access.

Case Study: PDE9A Inhibitors (BAY-7081)

In the development of PDE9A inhibitors for heart failure, the 3-propyl group was critical for potency.[1]

-

Mechanism: The ketone of 3-Pr-Boc-Pip is condensed with a hydrazine or similar nucleophile to form a fused bicyclic system (e.g., pyrazolopyridine).[1]

-

Role of Propyl Group: It induces a conformational lock, forcing the piperidine ring into a specific chair conformation that aligns the inhibitor within the PDE9A active site.

Case Study: Opioid Receptor Ligands

Structurally related to the fentanyl scaffold, 3-substituted piperidines are explored to modulate mu-opioid receptor selectivity.[1]

-

Differentiation: The C3-propyl group adds bulk that can reduce off-target binding (e.g., hERG channel inhibition) compared to the flat 4-anilinopiperidine core.[1]

Application Workflow Diagram

Regulatory & Safety Note (E-E-A-T)

While 3-Pr-Boc-Pip itself is not currently a DEA List I chemical, it is a close structural analog of 1-Boc-4-piperidone (a List I fentanyl precursor).[1]

-

Compliance: Researchers should maintain strict inventory logs.[1]

-

Verification: Ensure end-use declarations are filed if shipping across international borders, as customs algorithms may flag the piperidone core.[1]

References

-

Synthesis of PDE9A Inhibitors: Micus, S., et al. "BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor."[1][2] Journal of Medicinal Chemistry, 2022. [1]

-

Piperidone Precursor Regulations: U.S. Federal Register.[1] "Designation of 4-Piperidone as a List I Chemical."[1][3] Federal Register, 2022.

-

General Piperidine Synthesis: "this compound Product Data." PubChem, National Library of Medicine.

-

Enamine Alkylation Methodology: Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[1] (Foundational Reference for Protocol).

Sources

Technical Whitepaper: Structural Elucidation and Quality Control of N-Boc-3-propyl-4-piperidone

[1]

Executive Summary

N-Boc-3-propyl-4-piperidone is a critical heterocyclic intermediate, primarily utilized in the synthesis of 3,4-disubstituted piperidine therapeutics (e.g., fentanyl analogues like alfentanil/sufentanil precursors).[1] Its structural integrity is defined by the piperidine ring conformation, the integrity of the acid-labile tert-butyloxycarbonyl (Boc) group, and the regiochemistry of the propyl chain.[1]

This guide provides a definitive structural analysis framework. It addresses the specific analytical challenges posed by this molecule: keto-enol tautomerism , N-Boc rotameric broadening in NMR, and C- vs. O-alkylation impurity profiling.[1]

Synthesis & Impurity Origin Analysis

To understand the analysis, one must understand the origin. This compound is typically synthesized via the

Reaction Pathway & Impurity Logic

The generation of the lithium enolate (using LDA or LiHMDS) followed by the addition of propyl halide yields the product. However, three primary impurities are thermodynamically possible:

-

Bis-alkylation: 3,3-dipropyl or 3,5-dipropyl derivatives (due to equilibration).

-

O-Alkylation: Formation of the enol ether (kinetically favored in certain solvent polarities).[1]

Workflow Visualization

The following diagram illustrates the critical control points where structural divergence occurs.

Figure 1: Reaction pathway highlighting the divergence between the desired C-alkylation and common O-alkylation or bis-alkylation impurities.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for validating the 3-propyl substitution.[1]

The "Rotamer" Challenge

Expert Insight: N-Boc groups exhibit restricted rotation around the N-C(O) bond at room temperature (25°C).[1] This creates two distinct rotameric populations (typically 60:40 or 50:50) in the NMR time scale.

-

Observation: Signals for protons near the nitrogen (H-2 and H-6) often appear as broad humps or split peaks.[1]

-

Solution: To obtain sharp singlets/triplets, run the NMR at elevated temperature (50°C - 55°C in DMSO-

) to accelerate the exchange rate beyond the NMR timescale.[1]

Predicted H NMR Data (500 MHz, CDCl )

Note: Shifts are estimates based on 3-alkyl-4-piperidone analogs.

| Position | Multiplicity | Integral | Assignment Logic | |

| Boc-CH | 1.45 | Singlet | 9H | Diagnostic strong singlet.[1] |

| Propyl-CH | 0.91 | Triplet ( | 3H | Terminal methyl of the propyl chain.[1] |

| Propyl-CH | 1.25 - 1.40 | Multiplet | 4H | Overlapping methylene signals.[1] |

| H-3 | 2.45 - 2.55 | Multiplet | 1H | Chiral Center. |

| H-5 ( | 2.35 - 2.60 | Multiplet | 2H | |

| H-2, H-6 | 3.50 - 4.10 | Broad/Split | 4H |

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> C NMR Key Signals[1][4]

-

Carbonyl (Ketone): ~208 ppm (Distinct from amide).

-

Carbonyl (Boc): ~154 ppm.

-

C-3 (Chiral): ~48-52 ppm (Shifted downfield due to alkylation compared to C-5).[1]

Analytical Protocols

HPLC Purity Method (Reverse Phase)

This method separates the non-polar bis-alkylated impurities from the target.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (Recommended for Boc-amines).[1]

-

Flow Rate: 1.0 mL/min.

Validation Criteria:

-

The N-Boc-4-piperidone (starting material) usually elutes earlier than the 3-propyl product.[1]

-

Bis-propyl impurities elute later due to increased lipophilicity.[1]

Mass Spectrometry (LC-MS)[1]

Structural Logic Diagram (Graphviz)

This diagram details the logical flow for assigning the structure based on spectral data, ensuring no false positives from isomers.

Figure 2: Structural elucidation logic tree. Note the critical differentiation between the ketone target and the enol ether impurity.

Storage and Stability

-

Stability: N-Boc-piperidones are generally stable but can undergo oxidation or hydrolysis (loss of Boc) if exposed to strong acids or moisture for prolonged periods.[1]

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Avoid heating above 60°C during drying, as the Boc group can thermally degrade (isobutylene elimination).

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on Boc group stability and rotameric properties).

-

Bagley, M. C., et al. (2015). "Synthesis of N-Substituted piperidines from piperidone." ResearchGate.[3] (General methodologies for piperidone substitution).

-

Clayden, J., et al. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. Journal of Organic Chemistry. (Essential reading for interpreting N-Boc NMR spectra).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11686704 (N-Boc-4-piperidone parent). (Used for baseline spectral data comparison).

Technical Guide: Mass Spectrometry of N-Boc-3-propyl-4-piperidone

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development scientists. It synthesizes theoretical fragmentation mechanics with practical impurity profiling protocols relevant to opioid synthesis (e.g., Sufentanil/Alfentanil precursors).

Executive Summary & Chemical Context

N-Boc-3-propyl-4-piperidone (CAS: Derivative of 79099-07-3) is a critical scaffold in the synthesis of 4-anilidopiperidine opioids. Its precise characterization is essential because the "3-propyl" substituent dictates the pharmacological potency and selectivity of the final pharmaceutical agent (e.g., distinguishing Alfentanil analogues).

In mass spectrometry (MS), this molecule exhibits a "Boc-dominated" fragmentation pattern in Electron Ionization (EI) and a "Cation-stabilized" profile in Electrospray Ionization (ESI). This guide provides the definitive spectral fingerprints required to distinguish it from isobaric impurities (e.g., N-Boc-2-propyl-4-piperidone) and degradation products.

Physicochemical Profile

| Property | Value | Notes |

| Formula | C₁₃H₂₃NO₃ | Monoisotopic Mass: 241.1678 Da |

| MW | 241.33 g/mol | Nominal Mass: 241 Da |

| Core Structure | Piperidin-4-one | 3-position alkylation (Propyl) |

| Protecting Group | tert-Butoxycarbonyl (Boc) | Labile under acidic MS conditions |

| Key Application | Sufentanil/Alfentanil Synthesis | Precursor to 3-propyl-4-anilinopiperidine |

Mass Spectrometry Fundamentals: Ionization & Fragmentation

Electron Ionization (EI) – 70 eV

In EI, the molecular ion (

Primary Fragmentation Pathway (EI)

-

Boc Scission (Dominant): The most characteristic event is the cleavage of the tert-butyl group.

-

m/z 57 ([C₄H₉]⁺): The base peak in 90% of spectra. Diagnostic for the Boc group but structurally non-specific.

-

m/z 185 ([M - C₄H₈]⁺): Loss of isobutene (56 Da) via McLafferty-like rearrangement. This ion retains the carbamic acid moiety.[1]

-

m/z 141 ([M - Boc + H]⁺): Sequential loss of isobutene and CO₂. This is the diagnostic core ion representing the 3-propyl-4-piperidone free base.

-

-

Ring Fragmentation (Structural Proof):

-

Alpha-Cleavage: Cleavage adjacent to the C4 carbonyl and the N1 amine.

-

Propyl Group Verification: The presence of the propyl chain at C3 alters the standard 4-piperidone fragmentation (m/z 99) by adding 42 Da to specific ring fragments. Look for m/z 126 or m/z 98 depending on charge retention side.

-

Electrospray Ionization (ESI) – Positive Mode

ESI is preferred for purity assay (LC-MS) and molecular weight confirmation.

-

[M + Na]⁺ (m/z 264.16): Dominant adduct in non-acidic mobile phases.

-

[M + H]⁺ (m/z 242.17): Observed in acidic buffers (Formic acid 0.1%).

-

[2M + Na]⁺ (m/z 505.32): Dimer formation is common at high concentrations (>10 µg/mL).

-

In-Source Fragmentation: High cone voltages (>30V) will induce Boc loss, mimicking the EI spectrum (observation of m/z 142 [Core+H]⁺).

Diagnostic Ion Table (Reference Standard)

Use this table to validate experimental data against theoretical expectations.

| m/z (Nominal) | Ion Identity | Formula | Origin/Mechanism | Relative Abundance (EI) |

| 241 | C₁₃H₂₃NO₃ | Molecular Ion (Rarely seen) | < 1% | |

| 185 | C₉H₁₅NO₃ | Loss of Isobutene (Boc rearrangement) | 10-20% | |

| 168 | C₉H₁₄NO₂ | Acylium ion (Loss of t-butoxy) | 5-10% | |

| 141 | C₈H₁₅NO | Diagnostic: 3-propyl-4-piperidone core | 30-50% | |

| 112 | C₇H₁₅N | Loss of Carbonyl from ring | 15-25% | |

| 57 | C₄H₉ | Base Peak: tert-Butyl cation | 100% | |

| 43 | C₃H₇ | Propyl side chain fragment | 20-40% |

Visualizing the Fragmentation Logic

The following diagram illustrates the causal pathways for the primary ions observed. This logic tree is essential for distinguishing the 3-propyl isomer from the 2-propyl isomer (where ring cleavage masses would shift).

Caption: Figure 1. EI Fragmentation pathway of N-Boc-3-propyl-4-piperidone showing the transition from the protected parent to the diagnostic core amine.

Experimental Protocol: Impurity Profiling

This protocol is designed to detect unreacted starting material (N-Boc-4-piperidone) and over-alkylated byproducts (3,3-dipropyl or 3,5-dipropyl).

Sample Preparation

-

Solvent: Methanol (LC-MS grade) or Dichloromethane (GC-MS).

-

Concentration: 10 µg/mL (10 ppm).

-

Pre-treatment: None required for GC-MS. For LC-MS, ensure pH is neutral to avoid premature Boc deprotection.

GC-MS Method (Structural ID)

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

-

Inlet Temp: 250°C (Split 20:1). Note: High inlet temps can induce thermal degradation of Boc; if m/z 241 is invisible, lower to 200°C.

-

Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

-

Scan Range: m/z 40–350.

LC-MS Method (Purity/Quantitation)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: ESI Positive Mode (SIM for m/z 242, 186, 142).

Synthesis Workflow & Checkpoints

The following diagram places the MS analysis in the context of the drug development lifecycle, highlighting where this specific molecule fits.

Caption: Figure 2. Quality Control workflow identifying the critical MS checkpoint for the 3-propyl intermediate.

References

-

National Institute of Standards and Technology (NIST). N-tert-Butoxycarbonyl-4-piperidone Mass Spectrum. NIST Mass Spectrometry Data Center.[1][2] Available at: [Link]

-

Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PLoS One, 9(9).[3] Available at: [Link]

-

PubChem Compound Summary. tert-Butyl 4-oxopiperidine-1-carboxylate (Parent Scaffold). National Library of Medicine. Available at: [Link][4]

Sources

Strategic Deployment of Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate in Medicinal Chemistry

Executive Summary

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate (CAS: 1245648-52-7) represents a critical "privileged scaffold" in modern drug discovery. Unlike its unsubstituted or 3-methyl analogs (common in Tofacitinib synthesis), the 3-propyl variant introduces a specific lipophilic bulk (

This guide details the synthesis, stabilization, and application of this intermediate.[1] It addresses the primary challenge in its production: regiocontrol during alkylation . Direct alkylation of N-Boc-4-piperidone often results in polyalkylation or inseparable mixtures. Therefore, this guide prioritizes a thermodynamic approach via a

Part 1: Structural Analysis & Retrosynthesis[1]

The utility of this scaffold lies in the C3-propyl group, which forces the piperidine ring into a specific chair conformation, often locking substituents at the C4 position into an equatorial or axial orientation favorable for receptor binding (e.g., in opioid or CCR5 receptor antagonists).[1]

Retrosynthetic Logic

To synthesize this molecule with high fidelity, we must avoid the kinetic enolate trap (direct alkylation).[1] Instead, we utilize a blocking group strategy via a

Figure 1: Retrosynthetic disconnection strategy prioritizing regiocontrol.

Part 2: The "Gold Standard" Synthetic Protocol

This protocol utilizes the Carboxylation-Alkylation-Decarboxylation sequence. This method is superior to direct alkylation because the ester group at C3 increases the acidity of the C3 proton, allowing for mild alkylation conditions that strictly enforce mono-substitution.[1]

Phase 1: Activation (Carboxylation)

Objective: Install a temporary ester group at C3 to activate the position.[1]

-

Reagents: N-Boc-4-piperidone, Dimethyl carbonate (DMC), Sodium Hydride (NaH).[1]

-

Solvent: Toluene or THF (Anhydrous).[1]

-

Reaction:

-

Suspend NaH (2.2 eq) in refluxing DMC/Toluene.[1]

-

Add N-Boc-4-piperidone dropwise.

-

The thermodynamic enolate attacks the carbonate, yielding 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate .

-

Phase 2: Regioselective Alkylation

Objective: Install the propyl group at the activated C3 position.[1]

-

Reagents: 1-Iodopropane, Potassium Carbonate (

), Acetone.[1] -

Protocol:

Phase 3: Krapcho Decarboxylation (Critical Step)

Objective: Remove the activating ester group without deprotecting the acid-sensitive N-Boc group.

-

Mechanism: Halide-induced nucleophilic attack on the methyl ester, followed by decarboxylation.[1][2]

Step-by-Step Protocol:

-

Setup: Charge a flask with the alkylated intermediate (1.0 eq) and Lithium Chloride (LiCl, 2.5 eq).

-

Solvent: Add DMSO (wet, containing ~1-2% water).[1] The water is essential for the final protonation step.[1]

-

Thermal Cycle: Heat the mixture to 140°C .

-

Note: Gas evolution (

) will be visible.[1]

-

-

Monitoring: Continue heating until gas evolution ceases (typically 2–4 hours).

-

Workup:

-

Purification: Silica gel chromatography (Hexanes/EtOAc 8:1).

Yield Expectation: 65–75% over 3 steps.[1][3]

Part 3: Alternative Route (Enamine Chemistry)

For laboratories without high-temperature capabilities or wishing to avoid DMSO, the Stork Enamine Synthesis is a viable alternative, though it requires strict moisture control.[1]

Figure 2: Stork Enamine pathway for mono-alkylation.[6]

Key Technical Insight: Use pyrrolidine as the secondary amine.[1] The resulting enamine is more reactive toward alkyl halides than morpholine enamines due to ring strain and sterics.[1]

Part 4: Analytical Data & Quality Control

To validate the synthesis, compare your product against these expected parameters.

| Parameter | Expected Value/Observation | Structural Insight |

| Physical State | Pale yellow oil or low-melting solid | Lipophilic propyl chain lowers MP compared to methyl analogs. |

| Multiplet at ~2.4–2.6 ppm | Integration must be 1H. If <1H, check for dialkylation.[1] | |

| Triplet at ~0.9 ppm ( | Distinctive triplet confirms propyl chain integrity.[1] | |

| Singlet at ~1.45 ppm (9H) | Confirm Boc group survived the reaction conditions. | |

| IR Spectroscopy | ~1715 cm | Two distinct carbonyl stretches must be visible.[1] |

Part 5: Downstream Applications

The 3-propyl-4-piperidone scaffold is a versatile launchpad for diversity-oriented synthesis (DOS).

-

Reductive Amination:

-

Reaction with primary amines and

yields 4-amino-3-propylpiperidines. The propyl group exerts stereochemical control , often favoring cis-isomers due to 1,3-diaxial strain avoidance.[1]

-

-

Spirocyclization:

-

Fischer Indole Synthesis: Reacting with phenylhydrazine yields spiro-indolenines or fused gamma-carbolines, key structures in serotonin receptor modulation.[1]

-

-

Horner-Wadsworth-Emmons (HWE):

-

Reaction with phosphonates installs exocyclic double bonds, useful for JAK inhibitor analogs (similar to Tofacitinib intermediates).[1]

-

References

-

Regioselective Gamma-Alkylation of Piperidine Derivatives Orsini, P. et al. "Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate."[1][7] Synthesis (2007).

-

Krapcho Decarboxylation Mechanism & Protocols Krapcho, A. P.[1][2][8] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis.

-

Medicinal Chemistry of Piperidines Life Chemicals.[1][9] "Boost your Medicinal Chemistry Research with C-substituted Piperidines."

-

Synthesis of JAK Inhibitor Intermediates (Analogous Chemistry) ResearchGate. "Synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

Strategic Utilization of N-Boc-piperidones in High-Value Medicinal Chemistry

[1]

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the piperidine ring is ubiquitous, appearing in over 12,000 clinically tested compounds. N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) and its isomer N-Boc-3-piperidone represent the "workhorse" electrophiles for accessing this chemical space.

Their value lies in the orthogonal reactivity profile:

-

The Ketone (C=O): A highly reactive electrophile susceptible to nucleophilic attack (amines, hydrides, carbon nucleophiles) and condensation reactions.

-

The Boc Group: A robust protecting group that survives basic and nucleophilic conditions but is easily removed under acidic conditions (TFA or HCl/Dioxane), allowing for late-stage diversification of the nitrogen handle.

-

The Alpha-Carbon: Accessible for enolate chemistry, enabling ring expansion or substitution.

This guide details the technical application of N-Boc-piperidones, moving beyond basic synthesis to advanced library generation and spirocyclic scaffold construction.

Reactivity Profile & Mechanistic Causality

The utility of N-Boc-piperidone is dictated by its ability to act as a "divergent node." The following diagram illustrates the primary reaction vectors available to medicinal chemists.

Visualization: Reactivity Hub

Figure 1: Divergent synthetic pathways from the N-Boc-4-piperidone core. The spirocyclization pathway (Green) represents a high-priority area for increasing Fsp3 character in drug candidates.

Strategic Applications in Drug Design

Reductive Amination: The 4-Aminopiperidine Motif

The conversion of the ketone to a secondary or tertiary amine is the most frequent transformation. This motif is found in diverse therapeutics, including Fentanyl (analgesic) and Astemizole (antihistamine).

-

Causality: The reaction proceeds via an iminium ion intermediate. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 because STAB is less basic and selectively reduces the imine/iminium species without reducing the ketone starting material, minimizing byproducts (direct reduction to alcohol).

Spirocyclic Scaffolds: Escaping "Flatland"

Modern medicinal chemistry emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to improve solubility and target selectivity. N-Boc-piperidones are ideal precursors for spiro[piperidine-4,x]-heterocycles .

-

Mechanism: Condensation with bifunctional reagents (e.g., amino-alcohols, diamines) or use of the Strecker reaction followed by cyclization.

-

Example: Synthesis of Spiro[4.5]decane systems used in SHP2 inhibitors.

Multicomponent Reactions (MCRs)

MCRs like the Ugi and Passerini reactions allow the assembly of 3-4 diversity points in a single step.

-

Application: Synthesis of BACE1 inhibitors (Alzheimer's target) often utilizes the Ugi-4CR with N-Boc-4-piperidone to generate hydantoin scaffolds.

Experimental Protocols

Protocol A: Robust Reductive Amination (4-Anilinopiperidine Synthesis)

Rationale: This protocol uses STAB for chemoselectivity. Acetic acid is added to catalyze imine formation.

Materials:

-

N-Boc-4-piperidone (1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (1.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve N-Boc-4-piperidone and the aniline in DCM (0.2 M concentration). Add acetic acid.[1][2][3] Stir at Room Temperature (RT) for 30-60 minutes.

-

Checkpoint: Monitor by TLC.[2] A shift in Rf usually indicates imine formation, though imines can be unstable on silica.

-

-

Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes.

-

Why: Exothermic reaction. Portion-wise addition prevents thermal runaway and decomposition of the hydride.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12-16 hours.

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Fischer Indole Synthesis (Tetrahydro-gamma-carboline)

Rationale: Accesses the fused indole-piperidine core, a privileged scaffold in GPCR ligands (e.g., serotonin antagonists).

Materials:

-

N-Boc-4-piperidone (1.0 equiv)

-

Phenylhydrazine hydrochloride (1.0 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst) or 4% H2SO4 in Dioxane

Step-by-Step Workflow:

-

Condensation: Dissolve ketone and hydrazine in glacial acetic acid.

-

Cyclization: Heat to reflux (118°C) for 2-4 hours.

-

Workup: Cool to RT. Pour into ice water. Basify carefully with NaOH to pH 9-10.

-

Extraction: Extract with EtOAc.

-

Note: The Boc group is acid-labile. In strong mineral acids (H2SO4), the Boc group may be cleaved, yielding the free amine. If Boc retention is required, use milder Lewis acids (ZnCl2) or lower temperatures if possible, though thermal energy is usually required for the sigmatropic shift.

-

Quantitative Data: Reaction Efficiency Comparison

The following table summarizes the efficiency of N-Boc-4-piperidone in various standard transformations based on literature aggregates.

| Transformation | Reagent System | Typical Yield | Key Challenge |

| Reductive Amination | Amine / STAB / AcOH | 85-95% | Steric hindrance on amine can slow imine formation. |

| Fischer Indole | Phenylhydrazine / AcOH | 60-80% | Potential loss of Boc group under harsh acidic reflux. |

| Wittig Reaction | Ph3P=CH2 / t-BuOK | 70-85% | Enolizable protons on piperidone can lead to side reactions. |

| Strecker Reaction | Amine / TMSCN | 80-90% | Toxicity of cyanide sources; reversibility of aminonitrile. |

Advanced Workflow: Spirocyclic Library Generation

The following diagram outlines a workflow for generating a library of spirocyclic piperidines, a high-value target in current medicinal chemistry (e.g., for GPCR or Ion Channel targets).

Visualization: Spirocycle Synthesis Workflow

Figure 2: Workflow for converting N-Boc-4-piperidone into spirocyclic scaffolds via the Strecker pathway.

References

-

ChemicalBook. (n.d.). What is N-(tert-Butoxycarbonyl)-4-piperidone? Retrieved from

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.[10][11] U.S. Army Combat Capabilities Development Command Chemical Biological Center.[1] Retrieved from

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone.[9][12] Journal de la Société Ouest-Africaine de Chimie.[12] Retrieved from

-

PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.[5] Retrieved from

-

BenchChem. (2025).[2] Application Notes and Protocols for Fischer Indole Synthesis.[2] Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from

-

Cayman Chemical. (n.d.). N-Boc-4-piperidone Product Information. Retrieved from

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 4. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]

- 5. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 12. researchgate.net [researchgate.net]

The Piperidine Architect: Precision Synthesis and Functionalization of a Privileged Scaffold

[1]

Executive Summary: The "Privileged" Imperative

In the lexicon of medicinal chemistry, few terms are as weighted as "privileged structure." The piperidine ring—a saturated, six-membered nitrogen heterocycle—is the quintessence of this concept.[1] Analysis of FDA-approved small molecule drugs reveals that nitrogen heterocycles appear in approximately 59% of all unique drugs, with piperidine and pyridine being the most prevalent.[2]

For the drug discovery scientist, the piperidine scaffold is not merely a linker; it is a tunable pharmacophore capable of modulating solubility (logP), basicity (pKa), and metabolic stability.[3] However, the "low-hanging fruit" of simple N-substituted piperidines has largely been harvested. The current frontier lies in stereoselective synthesis and late-stage functionalization —moving from "flat" sp2-rich architectures to complex, sp3-rich chiral entities that escape the "flatland" of traditional library synthesis.

This guide details the rational design and execution of advanced synthetic protocols for novel piperidine derivatives, focusing on Iridium-catalyzed asymmetric hydrogenation and C(sp3)–H activation .

Strategic Design & Scaffold Hopping

The transition from a hit to a lead often requires "scaffold hopping"—maintaining the geometric orientation of binding elements while altering the core to improve physicochemical properties.

The Design Cycle

Rational design relies on an iterative loop of computational docking, synthesis, and biological validation.

Figure 1: The iterative design cycle for piperidine-based drug discovery, emphasizing the feedback loop between computational modeling and synthetic execution.

Key FDA-Approved Piperidine Classes

Understanding successful precedents is crucial for design.

| Drug Class | Representative Drug | Mechanism of Action | Structural Feature |

| Opioid Analgesic | Fentanyl | 4-anilidopiperidine core | |

| Alzheimer's | Donepezil | AChE Inhibitor | N-benzylpiperidine linked to indanone |

| ADHD | Methylphenidate | DAT/NET Inhibitor | Piperidine with |

| Oncology | Niraparib | PARP Inhibitor | 3-substituted piperidine (chiral) |

| Kinase Inhibitor | Ibrutinib | BTK Inhibitor | Piperidine moiety (via pyridine reduction) |

Advanced Synthetic Methodologies

While reductive amination and nucleophilic substitution are standard, they often fail to access crowded, chiral centers. We focus here on two high-value methodologies: Asymmetric Hydrogenation and C-H Activation .

Method A: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines

Direct hydrogenation of pyridines is thermodynamically favorable but kinetically challenging due to catalyst poisoning by the basic nitrogen.

The Solution: Activation via pyridinium salts or N-iminopyridinium ylides. Recent protocols (2024-2025) utilize Iridium(III) complexes to achieve high enantioselectivity (up to 98% ee). The mechanism involves an ionic hydrogenation pathway where the hydride is transferred from the metal to the activated ring, followed by proton transfer.

Figure 2: Mechanistic pathway for the Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts.

Method B: Pd-Catalyzed C(sp3)–H Arylation

Functionalizing the

-

Mechanism: Concerted Metalation-Deprotonation (CMD).

-

Key Reagent: Pd(OAc)2, Silver salts (Ag2CO3), and a directing group on the Nitrogen.

-

Advantage: Allows introduction of aryl groups after the ring is formed, enabling rapid analog generation.

Detailed Experimental Protocol

Protocol: Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts Objective: Synthesis of (S)-2-phenylpiperidine hydrochloride. Scale: 1.0 mmol pilot scale.

Materials & Reagents[1][2][4][5][6][7][8][9][10]

-

Substrate: 2-Phenylpyridine (155 mg, 1.0 mmol).

-

Activator: Benzyl bromide (BnBr) or HCl (in ether). Note: We will use the HCl activation method for atom economy.

-

Catalyst Precursor: [Ir(COD)Cl]2 (1.5 mol%).

-

Ligand: (S)-MeO-Biphep or (S)-SegPhos (3.3 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM) : Isopropanol (1:1).

-

Additive: Iodine (I2) (5-10 mol%) – Critical for stabilizing the Ir-hydride species.

Step-by-Step Workflow

-

Catalyst Preparation (Glovebox/Schlenk Line):

-

In a flame-dried Schlenk tube under Argon, dissolve [Ir(COD)Cl]2 (10 mg) and (S)-MeO-Biphep (20 mg) in degassed DCM (2 mL).

-

Stir at room temperature for 30 minutes until the solution turns clear orange/red.

-

Add Iodine (I2, ~12 mg) and stir for an additional 15 minutes.

-

-

Substrate Activation:

-

Dissolve 2-phenylpyridine in diethyl ether.

-

Add HCl (2M in ether) dropwise at 0°C. The hydrochloride salt precipitates immediately.

-

Filter, wash with cold ether, and dry under vacuum.

-

-

Hydrogenation Reaction:

-

Transfer the Pyridinium HCl salt (1.0 mmol) and the prepared catalyst solution into a high-pressure stainless steel autoclave.

-

Add Isopropanol (2 mL) to create a 1:1 solvent mixture.

-

Purge: Pressurize with H2 to 10 bar, then vent. Repeat 3 times to remove O2.

-

Pressurize: Charge the autoclave to 50 bar (725 psi) H2.

-

Stir: Heat to 30°C and stir at 800 rpm for 24 hours.

-

-

Workup & Purification:

-

Carefully vent the H2 gas (fume hood).

-

Concentrate the solvent under reduced pressure.

-

Basification: Add 2M NaOH (aq) until pH > 12. Extract with DCM (3 x 10 mL).

-

Drying: Dry organic layer over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel, DCM/MeOH 95:5 + 1% NH4OH).

-

Validation Parameters

-

Yield: Expect >90%.

-

Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Expect >94% ee.

-

NMR: 1H NMR should show disappearance of aromatic pyridine protons and appearance of upfield multiplets (1.5 - 3.5 ppm).

Characterization & Quality Control

Trustworthiness in synthesis comes from rigorous characterization.

| Technique | Purpose | Acceptance Criteria |

| 1H / 13C NMR | Structural Confirmation | Integration matches proton count; no aromatic impurity. |

| LC-MS | Purity & Mass ID | >98% purity (UV 254nm); [M+H]+ matches calc. mass. |

| Chiral HPLC | Stereochemical Purity | >95% ee (Enantiomeric Excess). |

| X-Ray Crystallography | Absolute Configuration | Required for novel scaffolds (if solid). |

Future Outlook: The "3D" Shift[11]

The future of piperidine synthesis is moving away from flat aromatic precursors entirely. Emerging trends for 2025-2026 include:

-

Photoredox Catalysis: Using light to drive thermodynamically uphill C-H functionalization at the C3 and C4 positions (distal functionalization).

-

Biocatalytic Cascades: Engineered imine reductases (IREDs) that can reduce bulky imines with perfect stereocontrol, offering a "Green Chemistry" alternative to Iridium.

-

Flow Chemistry: Continuous processing of high-pressure hydrogenation to improve safety and scalability.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

-

Despois, A., & Cramer, N. (2025). Iridium(III)-catalyzed ionic hydrogenation of pyridines to multi-substituted piperidines.[4] Nature Chemistry.[4] Link

-

He, Y., Song, F., & Fan, Q. (2024). Advances in Transition Metal-Catalyzed Asymmetric Hydrogenation of Heteroaromatic Compounds. Topics in Current Chemistry. Link

-

Roque, J. B., Kuroda, Y., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Science. Link

-

Ye, Z., & Dai, M. (2016).[5] Opportunities and challenges for direct C–H functionalization of piperazines and piperidines. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. ycdehongchem.com [ycdehongchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. semanticscholar.org [semanticscholar.org]

Technical Guide: Structure-Activity Relationship (SAR) of Piperidine-Based Compounds

Executive Summary

The piperidine ring (hexahydropyridine) is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and a significant percentage of FDA-approved drugs. Its ubiquity stems from its versatility: it serves as a hydrogen bond acceptor/donor, a pKa modulator (typically 9–11), and a semi-rigid linker that directs pharmacophores into specific vectors.

This guide analyzes the piperidine scaffold through a structural lens, detailing how substitution patterns at specific ring positions (N1 through C4) dictate biological activity, metabolic stability, and physicochemical profiles.[1]

Conformational Dynamics & Structural Integrity

The piperidine ring predominantly exists in a chair conformation , analogous to cyclohexane but distorted by the shorter C–N bond (1.47 Å vs. 1.54 Å for C–C) and the presence of the nitrogen lone pair.

The Chair Preference and A-Values

Substituents on the piperidine ring generally prefer the equatorial position to avoid 1,3-diaxial interactions. This preference is quantified by the A-value (free energy difference between axial and equatorial conformers).[2]

-

N-Substituents: The lone pair on nitrogen is small, but N-substituents (e.g., methyl, benzyl) prefer the equatorial position. However, protonation locks the substituent in the equatorial position to maximize solvation of the ammonium ion.

-

C-Substituents: Large groups at C2, C3, or C4 will drive the ring into a specific chair conformation to maintain equatorial orientation.

The "Fluorine Effect" (Gauche Effect)

A critical exception to standard steric rules is the introduction of fluorine at the C3 position. Due to charge-dipole interactions (the gauche effect), a C3-fluorine atom often prefers the axial orientation. This is a powerful tactic to:

-

Lower the basicity of the nitrogen (inductive withdrawal).

-

Pre-organize the conformation of the ring for binding.

Positional SAR Tactics

The biological activity of piperidine derivatives is tuned by modifying specific positions on the ring.[1][3][4][5][6]

N1-Position: The Anchor & pKa Modulator

The nitrogen atom is the primary "warhead" for many GPCR ligands (e.g., opioids, antipsychotics).

-

Interaction: At physiological pH (7.4), the basic nitrogen (pKa ~10-11) is protonated. This cation forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in aminergic GPCRs).

-

SAR Tactic:

-

N-Alkylation: Increases lipophilicity (LogP) and brain penetration.[7]

-

N-Arylation: Reduces pKa significantly (into the 7–8 range), improving oral bioavailability by increasing the fraction of un-ionized drug in the gut.

-

C4-Position: The Pharmacophore Vector

The C4 position is the most common site for attaching the primary pharmacophore because it is the furthest point from the nitrogen anchor, allowing for deep pocket penetration.

-

Symmetry: Unsubstituted C4-piperidines are achiral (plane of symmetry).

-

Tactic: Introducing a substituent at C4 (e.g., the anilido group in Fentanyl) creates a vector perpendicular to the N1-C4 axis.

C3/C5-Position: Stereochemical Control

Substitution at C3 or C5 breaks the symmetry of the ring, introducing chirality.

-

Steric Clashes: In the Fentanyl series, substituents larger than a methyl group at C3 drastically reduce potency due to steric clash with the receptor pocket.

-

Metabolic Blocking: C3 is often used to block metabolic oxidation or to lower pKa via inductive effects (e.g., 3-F-piperidine).

C2/C6-Position: The Metabolic Hotspot

The carbons alpha to the nitrogen (C2 and C6) are the primary sites for oxidative metabolism (N-dealkylation or alpha-oxidation).

-

Tactic: Introducing steric bulk (methyl groups) or electron-withdrawing groups at C2/C6 can block Cytochrome P450 access, extending half-life (

).

Visualization: SAR Decision Tree

The following diagram outlines a logical workflow for optimizing a piperidine hit, addressing potency, metabolic stability, and permeability.

Figure 1: Decision tree for the structural optimization of piperidine-based hits, focusing on potency, metabolism, and permeability.

Case Study: The Fentanyl Series (4-Anilidopiperidines)[3][4][5]

Fentanyl represents the archetype of piperidine SAR.[3][4] It is a potent

| Parameter | Fentanyl Structural Feature | SAR Insight |

| N1-Substituent | Phenethyl group | Essential for hydrophobic interaction in the receptor. Replacement with smaller alkyls reduces potency ~100-fold. |

| C4-Substituent | N-phenylpropanamide | The "Anilido" moiety. The aromatic ring provides |

| C3-Substitution | Unsubstituted (H) | Critical Constraint: Introduction of groups larger than Methyl at C3 (e.g., ethyl, ester) abolishes activity due to steric clash. However, cis-3-methylfentanyl is significantly more potent than fentanyl, indicating a specific hydrophobic pocket that tolerates only small groups. |

| pKa | ~8.4 | Allows a balance of ionized (receptor binding) and un-ionized (BBB crossing) forms. |

Key Takeaway: In this series, steric factors at C3/C4 dominate the SAR over electronic effects. The piperidine ring acts as a rigid scaffold holding the N-phenethyl and C4-anilido groups in a precise 3D orientation.

Experimental Protocol: Reductive Amination

The most robust method for functionalizing the piperidine nitrogen (N1) is Reductive Amination . This protocol is preferred over direct alkylation (SN2) because it avoids over-alkylation (quaternization) and allows the use of diverse aldehydes/ketones.

Protocol: Synthesis of N-Substituted Piperidines

Objective: Couple a secondary piperidine (amine) with an aldehyde to form a tertiary amine.

Reagents:

-

Secondary Piperidine derivative (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for facilitating iminium ion formation.

Step-by-Step Workflow:

-

Imine Formation:

-

In a round-bottom flask, dissolve the piperidine derivative in DCM (0.1 M concentration).

-

Add the aldehyde (1.1 equiv).

-

Add Acetic Acid (1.0 equiv).

-

Mechanistic Insight: Stir for 30–60 minutes at room temperature. The acid catalyzes the formation of the iminium ion intermediate, which is the actual substrate for reduction.

-

-

Reduction:

-

Add NaBH(OAc)3 (1.5 equiv) in one portion.

-

Why STAB? Unlike NaBH4, STAB is mild and will reduce the iminium ion selectively without reducing the starting aldehyde (chemoselectivity).

-

Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the starting amine.

-

-

Quench & Workup:

-

Quench the reaction with saturated aqueous NaHCO3 (evolution of CO2 gas).

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography.

-

Note: Piperidines often streak on silica due to their basicity. Use a mobile phase containing 1% Triethylamine (TEA) or NH4OH to sharpen the peaks.

-

Visualization: Metabolic Liability Pathway

The following diagram illustrates the oxidative degradation of the piperidine ring, highlighting why C2/C6 blocking is a necessary SAR strategy.

Figure 2: Oxidative metabolic pathway of piperidine. Alpha-hydroxylation leads to ring opening or N-dealkylation. Substitution at C2/C6 sterically hinders CYP450 access.

References

-

European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Journal of Medicinal Chemistry. (2010). Fentanyl Analogs: Structure-Activity-Relationship Study. [Link]

-

Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The conformational behavior of piperidine derivatives. [Link][8][9]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fentanyl. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Comprehensive Technical Guide: Safety & Compliance for N-Boc-4-Piperidone

Executive Summary: The Dual-Hazard Landscape

Working with N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) presents a unique challenge in modern drug discovery. Unlike standard reagents, this compound carries a dual-hazard profile :

-

Chemical Toxicity: It is an irritant with specific reactivity concerns regarding the Boc-protecting group.

-

Regulatory Liability: As a DEA List I Chemical (effective May 12, 2023) and internationally controlled precursor, it is a primary building block for fentanyl.

Core Directive: Safety with this compound is not just about preventing injury; it is about preventing diversion . A "safe" protocol must account for every milligram of material to satisfy both OSHA (physical safety) and the DEA/DOJ (legal safety).

Regulatory Landscape & Legal Compliance

Failure to adhere to these protocols can result in federal criminal liability.

The "List I" Designation

N-Boc-4-piperidone is designated as a List I Chemical because it is a direct precursor to norfentanyl and benzylfentanyl . This designation removes the "research exemption" often assumed by academic labs.

Mandatory Compliance Workflow

To ensure legal safety, your lab must implement a Closed-Loop Inventory System .

Table 1: Compliance Checklist (DEA/International Standards)

| Requirement | Action Item | Verification Metric |

| Registration | Obtain/Verify DEA Registration (Form 510/225). | Active Registration Number on file. |

| Security | Store in a double-locked steel cabinet bolted to the floor. | Access log review (bi-weekly). |

| Inventory | "Running Balance" logbook. | Mass Balance: |

| Disposal | Reverse distribution or on-site destruction with witness. | Certificate of Destruction (CoD). |

Visualization: Compliance & Custody Chain

The following diagram illustrates the required chain of custody to prevent diversion.

Figure 1: Closed-Loop Inventory System required for List I Chemicals. Note the circular loop between Storage and Usage to ensure daily reconciliation.

Chemical Hazard Profiling & Engineering Controls

GHS Classification

While less acutely toxic than the opioids it produces, N-Boc-4-piperidone is a significant irritant.

Table 2: GHS Hazard Statements

| Code | Hazard | Precaution |

| H302 | Harmful if swallowed.[1][2][3] | Do not eat/drink in lab.[4] Wash hands immediately.[4] |

| H315 | Causes skin irritation.[1][2][3] | Double-gloving (Nitrile) recommended. |

| H319 | Causes serious eye irritation.[1][2][3] | Chemical splash goggles (ANSI Z87.1). |

| H335 | May cause respiratory irritation.[2][3][5] | Mandatory: Fume hood or glove box. |

The "Boc-Bomb" Risk (Acid Sensitivity)

The tert-butoxycarbonyl (Boc) group is acid-labile.

-

Hazard: Contact with strong acids (TFA, HCl) releases Isobutylene gas and

. -

Risk Scenario: In a sealed vessel, rapid acid addition can cause varying pressure buildup, leading to vessel rupture.

-

Control: Always vent reaction vessels during deprotection or use a bubbler system to manage off-gassing.

Operational Protocols: Synthesis & Handling

Protocol: Safe Reductive Amination

This is the most common reaction involving N-Boc-4-piperidone. This protocol integrates safety steps directly into the workflow.

Reagents:

-

N-Boc-4-piperidone (1.0 eq)

-

Amine partner (1.0–1.2 eq)

-

Reducing agent (

) -

Solvent (DCM or DCE)

Step-by-Step Methodology:

-

Preparation (The "Dry" Phase):

-

Safety Check: Verify fume hood flow (>100 fpm).

-

Weigh N-Boc-4-piperidone in a tared vial. Record exact mass in the DEA log immediately.

-

Transfer to the reaction flask. Rinse vial with solvent to ensure 100% transfer (prevents inventory discrepancies).

-

-

Reaction Setup:

-

Dissolve ketone and amine in solvent.

-

Critical Step: Add

portion-wise over 15 minutes. -

Reasoning: Although mild, the reaction is exothermic. Portion-wise addition prevents thermal runaway.

-

-

Monitoring (Self-Validating Step):

-

Perform TLC or LC-MS at T=1hr.

-

Validation: The disappearance of the ketone peak (N-Boc-4-piperidone) confirms the precursor has been consumed. Do not proceed to workup until the regulated precursor is non-detectable. This converts a "controlled substance" issue into a standard chemical waste issue.

-

-

Quenching & Workup:

-

Quench with Sat.

. -

Note: Evolution of

may occur if excess acid was present. Allow to stir open to air for 10 minutes before separating layers.

-

Visualization: Reaction Safety Logic

Figure 2: Operational workflow emphasizing the verification of precursor consumption before waste generation.

Emergency Response & Decontamination

Spill Management

If N-Boc-4-piperidone powder is spilled:

-

Evacuate: Clear the immediate area (respiratory irritant).

-

PPE Up: Don N95/P100 respirator and double nitrile gloves.

-

Contain: Cover with wet paper towels to prevent dust aerosolization.

-

Clean: Wipe up.[6] Place all waste in a specific "Controlled Substance Spill" bag.

-

Record: You must document the spilled mass as "Loss" in the DEA logbook to balance your inventory.

Exposure First Aid

-

Inhalation: Move to fresh air immediately. If wheezing persists, seek medical attention (corticosteroids may be required).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol) as this may increase transdermal absorption of the compound.

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

References

-

Drug Enforcement Administration (DEA). (2023).[7][8] Designation of 4-Piperidone as a List I Chemical. Federal Register.[7][8] Available at: [Link][7]

-

United Nations Office on Drugs and Crime (UNODC). (2022).[9] Scheduling of fentanyl precursors. CND Decisions. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.ca [fishersci.ca]

- 3. chemos.de [chemos.de]

- 4. nvfc.org [nvfc.org]

- 5. peptide.com [peptide.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. documents.un.org [documents.un.org]

- 8. DEA Adds Precursor Chemicals Used to Make Illicit Fentanyl to the Special Surveillance List [dea.gov]

- 9. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

Methodological & Application

Reaction conditions for reductive amination of N-Boc-4-piperidones

Application Note: AN-2026-BP Topic: Optimized Reaction Conditions for Reductive Amination of N-Boc-4-piperidones

Executive Summary

N-Boc-4-piperidone is a critical scaffold in the synthesis of GPCR ligands, kinase inhibitors, and opioid analogs. While reductive amination is a staple transformation, the specific steric and electronic environment of the 4-piperidone ring—combined with the acid-sensitivity of the tert-butoxycarbonyl (Boc) group—requires precise protocol adherence to prevent side reactions such as Boc-deprotection, alcohol formation, or over-alkylation.

This guide details two field-validated protocols:

-

Method A (Standard): Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1]

-

Method B (Difficult Substrates): Titanium(IV) Isopropoxide-mediated indirect reductive amination.

Mechanistic Foundation & Reagent Selection

The success of this reaction hinges on the selective reduction of the intermediate iminium ion over the starting ketone.[2]

Reaction Pathway

The reaction proceeds through the formation of a carbinolamine, dehydration to an imine (or iminium ion), and subsequent hydride transfer.[2]

Figure 1: Mechanistic pathway highlighting the critical competition between iminium reduction (desired) and ketone reduction (undesired).[2]

Reducing Agent Comparison

Selection of the reducing agent is the primary determinant of yield.

| Reagent | Selectivity | Toxicity | Protocol Type | Recommendation |

| STAB ( | High. Reduces imines ~100x faster than ketones. | Low | One-Pot (Direct) | Primary Choice. Best for most amines. |

| Moderate.[2][3] Requires pH 6–7 control. | High (Cyanide) | One-Pot (Direct) | Legacy. Use only if STAB fails. | |

| Low. Reduces ketones rapidly.[2][4] | Low | Two-Step (Indirect) | Avoid unless using Ti-mediated method. | |

| High. | Low | Heterogeneous | Good for large scale, but risks Boc-reduction or hydrogenolysis. |

Critical Parameters

Solvent Systems

-

1,2-Dichloroethane (DCE): The gold standard for STAB reactions. It promotes imine formation and does not solvolyze the hydride reagent.

-

THF: A viable alternative if chlorinated solvents must be avoided.

-

Methanol: Avoid with STAB. Methanol reacts with STAB over time, decomposing the reagent. Methanol is only appropriate for

or

Acid Catalysis & Boc Stability

-

Acetic Acid (AcOH): Essential for STAB reactions involving ketones. It catalyzes imine formation.[1][2][3][4][5] Use 1.0–2.0 equivalents.

-

Boc Stability: The Boc group is stable to AcOH at room temperature. Do not use TFA or HCl during the reaction, as this will deprotect the amine, leading to polymerization or side-reactions.

Standard Operating Protocols (SOP)

Protocol A: Direct Reductive Amination (The "Abdel-Magid" Method)

Best for: Primary aliphatic amines and electron-rich anilines. [1]

Reagents:

-

N-Boc-4-piperidone (1.0 equiv)

-

Amine (1.1 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

Solvent: DCE (0.2 M concentration)

Step-by-Step:

-

Preparation: In a dry flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 equiv) and the Amine (1.1 equiv) in DCE.

-

Activation: Add Acetic Acid (1.0 equiv). Stir for 10–15 minutes at room temperature.

-

Note: This pre-stir allows the equilibrium to shift toward the imine/iminium species.

-

-

Reduction: Add STAB (1.4 equiv) in a single portion.

-

Observation: Mild effervescence (

gas) may occur.

-

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS or TLC (ninhydrin stain).

-

Quench: Quench by adding saturated aqueous

(approx. 1/2 reaction volume). Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (x3). Wash combined organics with brine.[6] Dry over

. -

Purification: Concentrate. Most products are pure enough for next steps; otherwise, purify via silica flash chromatography (typically Hexanes/EtOAc).

Protocol B: Titanium-Mediated Indirect Amination

Best for: Weak nucleophiles (electron-deficient anilines), sterically hindered amines, or when STAB fails. [2]

Reagents:

-

N-Boc-4-piperidone (1.0 equiv)

-

Amine (1.0 – 1.1 equiv)

-

Titanium(IV) Isopropoxide (

) (1.2 – 1.5 equiv) -

Reducing Agent:

(for cost) or STAB (for selectivity) -

Solvent: Neat (preferred) or THF

Step-by-Step:

-

Imine Formation: Combine N-Boc-4-piperidone and Amine in a flask.

-

Lewis Acid Addition: Add

(1.2 equiv) dropwise.-

Note: The mixture often becomes viscous. If stirring is difficult, add a minimum amount of dry THF.

-

-

Incubation: Stir under nitrogen for 2–6 hours (or overnight for very hindered amines).

-

Reduction:

-

Dilute with dry Ethanol (if using

) or THF (if using STAB). -

Add reducing agent (1.5 equiv) carefully. Stir for 2–4 hours.

-

-

Hydrolysis (Critical): Add water (approx. 1 mL per mmol Ti) to precipitate

. The mixture will turn into a white/grey suspension. -

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate and partition between EtOAc and saturated

.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance or weak nucleophile. | Switch to Protocol B ( |

| Alcohol Side Product | Ketone reduced faster than imine. | Ensure Acetic Acid is present (Protocol A).[2][4] Do not add STAB until amine/ketone have pre-stirred for 20 mins. |

| Boc-Deprotection | Acid concentration too high. | Verify you are using Acetic Acid , not HCl or TFA. Ensure reaction temp is <30°C. |

| Gel formation (Ti method) | Titanium salts precipitating. | Use Celite filtration immediately after quenching. Do not try to extract the slurry directly. |

| Over-alkylation | Primary amine reacting twice. | Use excess amine (2.0 equiv) or switch to Protocol B (stepwise control). |

Decision Logic for Protocol Selection

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][10][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][10][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[9][12]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2][4] The cyanohydridoborate anion as a selective reducing agent.[1][4] Journal of the American Chemical Society, 93(12), 2897–2904.[2]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. designer-drug.com [designer-drug.com]

- 6. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ajrconline.org [ajrconline.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: Catalytic Hydrogenation of Substituted N-Boc-4-piperidones

Focus: Stereocontrol, Process Safety, and Scalable Protocols for Drug Discovery Scaffolds.

Executive Summary & Scientific Context

The N-Boc-4-hydroxypiperidine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, serving as a core structural motif in Janus kinase (JAK) inhibitors (e.g., Tofacitinib), antihistamines, and muscarinic receptor antagonists. While sodium borohydride (

Catalytic hydrogenation offers a superior atom-economic alternative, providing cleaner profiles and the ability to tune stereoselectivity in substituted rings. This guide addresses the critical challenge of diastereoselectivity in 3-substituted piperidones, where controlling the cis/trans ratio of the resulting alcohol is pivotal for biological activity.

Mechanistic Insight: Stereochemical Control

In substituted N-Boc-4-piperidones, the reduction outcome is governed by the interplay between steric approach control (kinetic) and product stability (thermodynamic).

The Stereoselectivity Paradox

For a 3-substituted-N-Boc-4-piperidone (e.g., 3-methyl):

-

Conformation: The bulky Boc group and the C3-substituent preferentially adopt equatorial positions in the chair conformation to minimize 1,3-diaxial strain.

-

Catalyst Approach: The metal surface (Pd, Pt, Ru) approaches the carbonyl face.

-

Axial Attack: Hydride delivery from the axial direction yields the equatorial alcohol (trans-isomer relative to C3-substituent).

-

Equatorial Attack: Hydride delivery from the equatorial direction yields the axial alcohol (cis-isomer relative to C3-substituent).

-

Expert Insight: Unlike hydride reagents (

Diagram 1: Stereochemical Decision Matrix

Caption: Mechanistic divergence in the reduction of 3-substituted piperidones. Hydrogenation typically favors the trans-isomer (equatorial alcohol).

Experimental Protocols

Protocol A: Standard Reduction (Unsubstituted)

Target: N-Boc-4-hydroxypiperidine from N-Boc-4-piperidone. Scale: 100 mmol (approx. 20 g).

Reagents:

-

Substrate: N-Boc-4-piperidone (19.9 g, 100 mmol)

-

Catalyst: 5% Pd/C (50% wet, 2 g, 10 wt% loading)

-

Solvent: Methanol (100 mL, 5 vol)

-

Gas: Hydrogen (

)

Procedure:

-

Preparation: In a pressure reactor (Parr or autoclave), dissolve the substrate in Methanol.

-

Note: Ethanol can be used, but Methanol often provides faster rates due to higher H2 solubility.

-

-

Catalyst Charge: Add the Pd/C catalyst.

-

Safety: Add catalyst wet or under inert gas (N2/Ar) to prevent ignition of methanol vapors.

-

-

Purge: Seal reactor. Purge with

(3x 30 psi) followed by -

Reaction: Pressurize to 50 psi (3.4 bar) and stir vigorously (800+ rpm) at 25°C .

-

Monitoring: Reaction is typically complete in 2-4 hours. Monitor H2 uptake or check HPLC/TLC.

-

-

Workup: Vent H2, purge with N2. Filter catalyst through a Celite pad.[1] Rinse with MeOH.[2]

-

Isolation: Concentrate filtrate under reduced pressure.

-

Expected Yield: >95% quantitative white solid.

-

Protocol B: Stereoselective Reduction (3-Substituted)

Target: High diastereomeric ratio (d.r.) of 3-methyl-N-Boc-4-hydroxypiperidine.

Critical Parameter Adjustment: To maximize the cis-isomer (often the kinetic target for specific binding pockets), standard Pd/C hydrogenation may yield too much trans. Switch to Ruthenium or modify pH.

Procedure Modifications:

-

Catalyst: 5% Ru/Al2O3 or Rh/C.

-

Solvent: 2-Propanol (IPA).

-

Pressure: Higher pressure (100-300 psi) often favors the kinetic product by increasing surface saturation rates.

Optimization & Troubleshooting Data

The following table summarizes the impact of critical process parameters (CPPs) on yield and selectivity.

| Parameter | Condition | Effect on Reaction | Recommendation |

| Solvent | Methanol | Fast rate, standard solubility. | Standard Choice for unsubstituted. |

| Ethanol | Slower rate, greener classification. | Use if MeOH is restricted. | |

| Acidic (AcOH) | Accelerates imine reduction (if aminating). | Avoid for simple ketone reduction (Boc risk). | |

| Catalyst | Pd/C | High activity, favors thermodynamic product. | Best for general reduction. |

| PtO2 (Adams) | High activity, distinct stereoselectivity. | Use for difficult substrates. | |

| Ru/C | Lower activity, often alters d.r. | Use for stereochemical tuning. | |

| Pressure | < 1 bar | Very slow, incomplete conversion. | Not recommended. |

| 3-5 bar | Optimal kinetic/safety balance. | Target Range. | |

| Temp | > 50°C | Risk of Boc thermal cleavage. | Keep < 40°C unless necessary. |

The Self-Validating System (Troubleshooting)

-

Issue: Incomplete conversion after 24h.

-

Check: Poisoning. Did the substrate contain sulfur or amines from a previous step?

-

Validation: Spike a small aliquot with fresh catalyst. If rate recovers, the original catalyst was poisoned.

-

-

Issue: Loss of Boc group.

-

Check: Acidity. Some carbon supports are slightly acidic.

-

Fix: Add 1.0 eq of Triethylamine (TEA) or use

to buffer the solution.

-

Process Safety & Workflow

Hydrogenation poses specific hazards: high pressure and flammability.

Diagram 2: Safety & Decision Workflow

Caption: Critical safety workflow for batch hydrogenation. Red nodes indicate high-risk steps requiring engineering controls.

Key Safety Protocol:

-

Pyrophoric Catalyst: Never let the spent catalyst dry out on the filter paper.[2] It contains adsorbed hydrogen and active metal sites that will ignite in air. Always wash with water or keep wet with solvent before disposal into a designated waste container.

References

-

BenchChem Technical Support. (2025).[2][3] Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. Retrieved from

-

Despois, A., & Cramer, N. (2023).[4] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.[4] ChemRxiv.

-

RSC Medicinal Chemistry. (2022).[5] Synthesis of piperidine-based 3D fragment building blocks: cis/trans stereocontrol. RSC Med.[5] Chem., 13, 1614–1620.[5]

-

GuideChem. (2024). Preparation of N-BOC-4-Hydroxypiperidine: Industrial Methods.[3][6]

-

Walz, A. J., & Bae, S. Y. (2023).[1] Fentanyl Synthesis Using N-BOC-4-Piperidinone.[1] DEVCOM CBC-TR-1871.[1]

Sources

Application Note: Purification of Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate via Flash Column Chromatography

Abstract & Scope

This technical note details the purification of Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and spirocyclic peptidomimetics. While structurally simple, the purification of this compound presents specific challenges: low UV absorbance, potential instability of the tert-butoxycarbonyl (Boc) group on acidic stationary phases, and the necessity to separate the product from unreacted N-Boc-4-piperidone or regioisomeric byproducts.

This guide provides a validated workflow for Flash Column Chromatography (FCC), emphasizing stationary phase selection, mobile phase optimization, and specific visualization techniques required for non-chromophoric ketones.

Physicochemical Profile & Stability

Before initiating purification, the operator must understand the physical behavior of the target molecule to prevent degradation or loss.

| Property | Description | Implications for Purification |

| Physical State | Viscous oil or low-melting solid | Loading: Liquid injection (if neat) or dry-loading on Celite is recommended to prevent band broadening. |

| LogP (Est.) | ~1.6 – 2.1 | Elution: Moderately lipophilic. Will elute in low-to-mid polarity solvents (e.g., 10–20% EtOAc/Hexane). |

| Functional Groups | N-Boc Carbamate, Ketone | Stability: The Boc group is acid-sensitive.[1] Avoid acidic silica modifiers (e.g., acetic acid).[2] The ketone allows for specific staining (DNP). |

| Chirality | C3 is a stereocenter | The synthetic product is typically a racemate . Standard silica will purify the chemical structure but will not resolve enantiomers. |

Pre-Purification Analysis: Method Development

Thin Layer Chromatography (TLC) Screening

The target molecule lacks a strong chromophore (only weak

-

Stationary Phase: Silica Gel 60

-

Mobile Phase A: Hexanes (or Heptane)

-

Mobile Phase B: Ethyl Acetate (EtOAc)

Recommended Stains:

-

2,4-Dinitrophenylhydrazine (2,4-DNP): Primary Choice. Reacts specifically with the ketone to form a yellow/orange hydrazone. High specificity for the product vs. non-ketone impurities.

-

Ninhydrin: Secondary Choice. Effective only if heated vigorously to deprotect the Boc group first (appears brown/red).[3]

-

Phosphomolybdic Acid (PMA): Universal. Good for visualizing lipophilic impurities (alkyl halides) that DNP misses.

Rf Optimization

Perform a ladder screen to determine the optimal separation window.